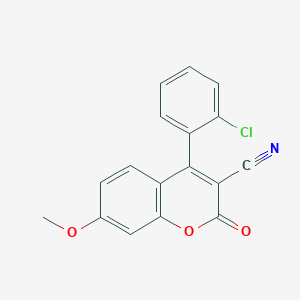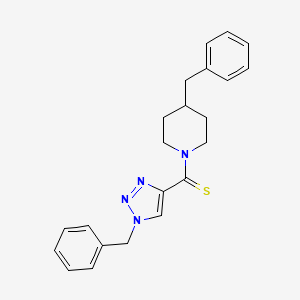![molecular formula C14H16N2O5S B14941478 Methyl 2-(12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.0(2,7)]trideca-1(9),2(7)-dien-4-yl)acetate](/img/structure/B14941478.png)
Methyl 2-(12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.0(2,7)]trideca-1(9),2(7)-dien-4-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
METHYL 2-[6,6-DIMETHYL-2,4-DIOXO-1,5,6,8-TETRAHYDRO-2H-PYRANO[4’,3’:4,5]THIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a pyrano-thieno-pyrimidine core, which is known for its diverse biological and chemical properties
準備方法
The synthesis of METHYL 2-[6,6-DIMETHYL-2,4-DIOXO-1,5,6,8-TETRAHYDRO-2H-PYRANO[4’,3’:4,5]THIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETATE typically involves multi-step organic reactions. One common synthetic route includes the alkylation of a pyrimidine derivative with an appropriate alkylating agent under basic conditions. The reaction conditions often involve the use of sodium hydride as a base and an alkyl halide as the alkylating agent . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the compound.
Alkylation and Acylation:
科学的研究の応用
METHYL 2-[6,6-DIMETHYL-2,4-DIOXO-1,5,6,8-TETRAHYDRO-2H-PYRANO[4’,3’:4,5]THIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: The compound can be used in the development of new materials with unique properties.
作用機序
The mechanism by which METHYL 2-[6,6-DIMETHYL-2,4-DIOXO-1,5,6,8-TETRAHYDRO-2H-PYRANO[4’,3’:4,5]THIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETATE exerts its effects is primarily through its interaction with specific molecular targets. These interactions often involve binding to enzymes or receptors, leading to changes in biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
When compared to similar compounds, METHYL 2-[6,6-DIMETHYL-2,4-DIOXO-1,5,6,8-TETRAHYDRO-2H-PYRANO[4’,3’:4,5]THIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETATE stands out due to its unique pyrano-thieno-pyrimidine core. Similar compounds include:
Indole derivatives: Known for their biological activities and applications in drug development.
Lactide derivatives: Used in the synthesis of biodegradable polymers.
Other pyrimidine derivatives: These compounds share some structural similarities but differ in their specific functional groups and reactivity.
This compound’s distinct structure and reactivity make it a valuable subject of study in various scientific fields.
特性
分子式 |
C14H16N2O5S |
|---|---|
分子量 |
324.35 g/mol |
IUPAC名 |
methyl 2-(12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-4-yl)acetate |
InChI |
InChI=1S/C14H16N2O5S/c1-14(2)4-7-8(6-21-14)22-11-10(7)12(18)16(13(19)15-11)5-9(17)20-3/h4-6H2,1-3H3,(H,15,19) |
InChIキー |
XKDAQSJMRUIZSE-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=O)N3)CC(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1-benzyl-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-phenylacetamide](/img/structure/B14941400.png)
![7-hydroxy-4-(4-methoxyphenyl)-1-(pentan-3-yl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B14941402.png)

![5,5-dimethyl-N,N-dipropyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine](/img/structure/B14941420.png)
![3-(5-Chloro-2-methoxyphenyl)-6-(3,5-difluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941424.png)
![6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941430.png)
![3-(trifluoromethyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941443.png)
![4-[3,4-bis(4-chlorophenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]-N-(diaminomethylidene)benzenesulfonamide](/img/structure/B14941455.png)


![6-(4-Bromophenyl)-3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941470.png)
![7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B14941481.png)
![N-(2-ethyl-6-oxopyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-7(6H)-yl)acetamide](/img/structure/B14941488.png)
![ethyl 4-hydroxy-5-[3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B14941492.png)
